molecular formula C15H18N4O3S B2936477 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034579-19-4

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No. B2936477
CAS RN: 2034579-19-4
M. Wt: 334.39
InChI Key: WGEXGJOPZXKUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Discovery and Optimization of Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds related to the one , have been identified as potent and selective Met kinase inhibitors. Such compounds have been optimized for improved aqueous solubility, kinase selectivity, and in vivo efficacy, highlighting their potential application in targeting the Met kinase superfamily for cancer therapy (G. M. Schroeder et al., 2009).

Cardiotonic Agents from Thiazolidine Derivatives

Thiazolidine derivatives, by extension potentially including related pyrrolidine compounds, have been synthesized and tested for cardiotonic activity. This suggests that compounds structurally related to "3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide" could be explored for their cardiotonic properties, offering a potential research avenue in cardiovascular pharmacology (H. Nate et al., 1987).

Anti-Inflammatory and Analgesic Agents from Heterocyclic Compounds

Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone indicates the potential of structurally complex compounds for anti-inflammatory and analgesic applications. Such studies pave the way for investigating compounds like "3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide" for similar therapeutic uses, given their structural intricacy and potential for bioactivity (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities of Pyrrolidine Derivatives

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to possess potent antioxidant activities, with some compounds demonstrating greater efficacy than ascorbic acid. This research suggests the potential utility of pyrrolidine derivatives, including those related to the compound , in developing new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (I. Tumosienė et al., 2019).

Antiarrhythmic and Antihypertensive Effects

1-Substituted pyrrolidin-2-one and pyrrolidine derivatives have been explored for their electrocardiographic, antiarrhythmic, and antihypertensive activity, demonstrating the potential of pyrrolidine-based compounds in cardiovascular drug development. This research area could be relevant for the exploration of "3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide" for similar pharmacological properties (Barbara Malawska et al., 2002).

properties

IUPAC Name

3-(3-methoxypyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-21-13-14(17-6-5-16-13)22-11-4-7-19(10-11)15(20)18-9-12-3-2-8-23-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEXGJOPZXKUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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